molecular formula C19H19ClN2O2S B2377818 2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851801-29-1

2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2377818
CAS No.: 851801-29-1
M. Wt: 374.88
InChI Key: WLQSGQAHTVJSRT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenoxy group, a methylphenyl group, and a dihydroimidazolyl group, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenoxy and methylphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, sulfur-containing compounds, and imidazole derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorophenoxy or imidazole groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetic acid
  • 2-(2-Methylphenyl)ethanol
  • 4,5-Dihydroimidazole derivatives

Uniqueness

2-(4-chlorophenoxy)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-14-4-2-3-5-15(14)13-25-19-21-10-11-22(19)18(23)12-24-17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQSGQAHTVJSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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